5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-4-8-15(9-5-12)17-14(3)21-18(20-17)19-16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPRSVKWTVJMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Bromoketone Precursor
Bromination of 4,4'-dimethylbenzophenone methyl ketone using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields the α-bromoketone. Excess brominating agent ensures complete conversion, with reaction monitoring via TLC (Rf = 0.6 in hexane/ethyl acetate 4:1).
Thiazole Ring Formation
The α-bromoketone reacts with thiourea in ethanol/water (1:1) under reflux (80°C, 6–8 hours). Thiourea acts as both sulfur and nitrogen donor, facilitating cyclization. The reaction follows an SN2 mechanism, where the thiolate anion attacks the electrophilic α-carbon, followed by intramolecular amine nucleophilic attack to form the thiazole ring.
Reaction Conditions
Post-reaction, the product precipitates upon cooling and is purified via recrystallization from ethanol.
Nucleophilic Aromatic Substitution at C4
Introducing the 4-methylphenyl group at C4 requires functionalizing 2-amino-4-bromo-5-methylthiazole through Ullmann or Buchwald-Hartwig coupling with p-toluidine.
Synthesis of 4-Bromo Intermediate
Bromination of 2-amino-5-methylthiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C for 12 hours installs bromide at C4. The reaction is regioselective due to the electron-donating methyl group at C5.
Copper-Catalyzed Coupling
The 4-bromo intermediate undergoes Ullmann coupling with 4-methylaniline using CuI/L-proline catalyst in DMSO at 110°C for 24 hours.
Optimized Conditions
| Component | Quantity |
|---|---|
| 4-Bromo intermediate | 1.0 equiv |
| 4-Methylaniline | 2.2 equiv |
| CuI | 10 mol% |
| L-Proline | 20 mol% |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | DMSO |
| Yield | 62–65% |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A one-pot protocol combines α-bromoketone synthesis and cyclocondensation.
Procedure
-
Bromoketone Formation : 4,4'-Dimethylbenzophenone methyl ketone reacts with NBS in acetonitrile under microwave irradiation (100°C, 10 minutes).
-
Cyclocondensation : Thiourea and triethylamine are added, followed by microwave heating (120°C, 15 minutes).
Advantages
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity with retention time 12.3 minutes.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 74% | 8h | Low | High |
| Ullmann Coupling | 65% | 24h | Medium | Moderate |
| Microwave-Assisted | 82% | 0.5h | High | Low |
The microwave method offers superior efficiency but requires specialized equipment. Cyclocondensation remains optimal for large-scale production due to lower costs and proven scalability.
Challenges and Optimization Strategies
-
Regioselectivity : Competing formation of 4-methyl regioisomer is minimized using bulky bases (e.g., DIPEA).
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Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) resolves N2- vs. C4-substituted byproducts.
-
Moisture Sensitivity : Reactions conducted under nitrogen atmosphere prevent thiourea hydrolysis.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound serves as a building block in synthesizing more complex heterocyclic compounds. Its thiazole moiety is particularly useful in developing novel materials and pharmaceuticals.
Biology
Research indicates that 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .
Medicine
The compound has been explored for its anti-inflammatory and anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation and reducing inflammation in preclinical models. For instance, derivatives of thiazole compounds have been reported to exhibit cytotoxic effects against cancer cell lines .
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and dyes. Its ability to act as an effective agent in these formulations enhances the performance of agricultural products and colorants.
Antimicrobial Activity
A study evaluated various derivatives of this compound for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 1 µg/mL, showcasing the compound's potential as a therapeutic agent .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1 |
| Compound B | Escherichia coli | 2 |
| Compound C | Aspergillus niger | 1 |
Anticancer Properties
Another investigation focused on the anticancer effects of thiazole derivatives derived from this compound. The study found that certain derivatives inhibited the growth of specific cancer cell lines by inducing apoptosis through various signaling pathways .
Mechanism of Action
The mechanism of action of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine depends on its specific biological target. In general, thiazole compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
*Calculated based on C19H20N2S.
Key Observations :
- Electron-Donating Groups : Methyl groups (e.g., 5-methyl) enhance stability via steric protection, while electron-withdrawing groups (e.g., Cl in compound 24) may polarize the thiazole ring, affecting binding interactions .
Pharmacological and Physicochemical Comparisons
Anti-Inflammatory Activity
- Compound 4h (): 4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine demonstrated significant anti-inflammatory activity (IC50 = 1.2 μM) due to triazole-thiazole synergy. The target compound lacks triazole moieties, suggesting reduced potency in this context .
- Compound 4i (): Chlorophenyl substituents improved activity over methylphenyl analogs, indicating halogen bonding may enhance target engagement .
Cytotoxicity
- Compound 24 (): A 4-chlorophenyl substituent correlated with higher cytotoxicity (IC50 = 8.5 μM) compared to methylphenyl analogs, suggesting substituent electronegativity influences apoptosis pathways .
Crystallographic Behavior
- Imidazole-4-imines (): Analogous compounds with twisted aryl planes (dihedral angle ~56°) exhibited robust crystal packing via C–H⋯N and π-π interactions. The target compound’s 4-methylphenyl groups likely adopt similar conformations, promoting stable crystal lattices .
Biological Activity
5-Methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiazole ring substituted with methyl and bis(4-methylphenyl) groups. Its molecular structure can be represented as follows:
This structure is significant as the thiazole moiety is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiazole derivatives, including this compound. For instance, derivatives of thiazoles have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL depending on structural modifications.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| Similar Thiazole Derivative | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
Mechanism of Action : The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2), leading to increased caspase activity in treated cells .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens.
Case Study: Antimicrobial Testing
A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds related to this compound showed notable activity.
| Pathogen | MIC (µg/mL) | Active Compound |
|---|---|---|
| Staphylococcus aureus | 6.25 | 5-Methyl Derivative |
| Escherichia coli | 10 | 5-Methyl Derivative |
| Candida albicans | 10 | 5-Methyl Derivative |
Significant Findings : The minimal inhibitory concentration (MIC) values ranged from 6.25 to 10 µg/mL for various strains, indicating a broad spectrum of antimicrobial activity .
Q & A
Q. Key Conditions :
How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Basic Research Question
Structural confirmation involves:
Q. Crystallographic Data (Example) :
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| Unit Cell | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |
| Hydrogen Bonding | N–H···N (2.89 Å) |
What methodologies are used to evaluate the biological activity of this compound, such as antimicrobial or anticancer properties?
Advanced Research Question
Q. Data Contradiction Analysis :
- Discrepancies in activity may arise from assay conditions (e.g., solvent polarity affecting compound solubility) or cell line variability. Cross-validation using orthogonal assays (e.g., fluorescence-based viability tests) is recommended .
How can computational methods like DFT or QSAR optimize the design of derivatives with enhanced activity?
Advanced Research Question
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites. For example, electron-withdrawing groups on the thiazole ring increase electrophilicity .
- QSAR Models : Correlate substituent parameters (e.g., Hammett σ values) with bioactivity. A 3D-QSAR model using CoMFA/CoMSIA guides the design of analogs with higher logP for improved membrane penetration .
Case Study : Derivatives with 4-methoxyphenyl groups showed 2-fold higher antifungal activity due to increased lipophilicity (logP = 3.2 vs. 2.5 for parent compound) .
What strategies resolve contradictions in reported biological data for this compound?
Advanced Research Question
- Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Reevaluation : Verify compound purity via HPLC and confirm stereochemistry via X-ray .
- Mechanistic Studies : Use knockout bacterial strains or enzyme inhibition assays to isolate target-specific effects .
Example : A 2020 study attributed inconsistent anticancer results to impurities in early synthetic batches; repurification (≥98% HPLC purity) restored activity .
How are molecular docking studies conducted to predict the binding mode of this compound to biological targets?
Advanced Research Question
Target Selection : Prioritize proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .
Docking Software : Use Schrödinger Suite or GOLD with flexible ligand settings.
Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) .
Key Finding : The 4-methylphenyl group forms π-π interactions with Phe149 of tubulin, explaining microtubule disruption observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
